5,6-O-Isopropylidene-L-gulono-1,4-lactone
Overview
Description
Synthesis Analysis
The synthesis of 5,6-O-Isopropylidene-L-gulono-1,4-lactone and related derivatives involves multiple steps, starting from simpler sugar molecules or lactones. One efficient method for synthesizing L-gulono-1,4-lactone involves the reduction of D-glucofuranurono-6,3-lactone, derived from D-glucose, and further chemical modifications to introduce the isopropylidene group at specific positions (Crawford, 1981).
Molecular Structure Analysis
The molecular structure of 5,6-O-Isopropylidene-L-gulono-1,4-lactone is characterized by the presence of an isopropylidene group, which is a ketal formed by the reaction of two hydroxyl groups with acetone. This structural modification significantly influences the molecule's reactivity and stability, making it a valuable intermediate for further chemical transformations.
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including further functionalization, ring-opening, and polymerization reactions. It serves as a versatile building block for synthesizing new compounds with potential biological or material applications. For example, polyurethanes with lactone groups in the pendants and main chains were synthesized using L-gulonolactone-derived diols, showing the compound's utility in polymer chemistry (Yamanaka & Hashimoto, 2002).
Scientific Research Applications
1. Biomedical Industry
- Application : This compound is utilized in the research and development of pharmaceutical drugs targeting various diseases such as cancer, viral infections, and inflammatory conditions .
2. Chemical Synthesis
- Application : “5,6-O-Isopropylidene-L-gulono-1,4-lactone” is used as a reagent for chemical synthesis .
3. Plant Science
- Application : A protein similar to L-Gulono-1,4-lactone oxidase was found in the floral nectar of Mucuna sempervirens, a perennial woody vine native to China .
- Methods : The protein was separated using two-dimensional gel electrophoresis and analyzed using mass spectrometry .
- Results : The protein was found to have weak oxidase activity with several substrates, including L-gulono-1,4-lactone . It is suggested to function in hydrogen peroxide generation in nectar but not in plant ascorbate biosynthesis .
4. Sustainable Chemistry
- Application : This compound is used as a building block for the synthesis of important bioactive compounds and natural products . It is also a valuable family of synthons for diverse types of transformations .
- Methods : The specific methods of application would depend on the particular synthesis pathway being used. Emphasis is given to sustainable approaches involving a limited number of steps, environmentally friendly synthetic methodologies for conversion of these molecules into functional compounds, and multi-step sequences for the preparation of more complex targets .
- Results : The results or outcomes would vary depending on the specific synthesis pathway and the target compound being synthesized .
5. Enzymatic Route
- Application : The enzymatic route, employing Candida antartica and an ester, proved to be more efficient, affording only 6-O-acylated-1,4-lactone derivatives in yields up to 76 and 85%, by acylation of d-glucono-1,5-lactone and l-galactono-1,4-lactone, respectively .
- Methods : The specific methods of application would involve enzymatic reactions with Candida antartica and an ester .
- Results : The results showed that this method was more efficient, affording only 6-O-acylated-1,4-lactone derivatives in yields up to 76 and 85% .
6. Reference Material
Safety And Hazards
The safety statements for 5,6-O-Isopropylidene-L-gulono-1,4-lactone are 22-24/252. It should be stored at -20°C in a freezer2.
Future Directions
5,6-O-Isopropylidene-L-gulono-1,4-lactone is utilized in the research and development of pharmaceutical drugs targeting various diseases such as cancer, viral infections, and inflammatory conditions1. It is expected to continue playing a crucial role in the biomedical industry1.
Please note that this information is based on the available resources and may not be fully comprehensive.
properties
IUPAC Name |
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPPVKRHGNFKM-BNHYGAARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662043 | |
Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone | |
CAS RN |
94697-68-4 | |
Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.